molecular formula C18H20FNO2 B5053688 4-butoxy-N-(4-fluorobenzyl)benzamide

4-butoxy-N-(4-fluorobenzyl)benzamide

カタログ番号: B5053688
分子量: 301.4 g/mol
InChIキー: FRQJKYPMAYDHTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Butoxy-N-(4-fluorobenzyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to a 4-fluorobenzylamine moiety. The compound’s synthesis typically involves acylation reactions, with yields ranging from 60–63% under optimized conditions .

特性

IUPAC Name

4-butoxy-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-2-3-12-22-17-10-6-15(7-11-17)18(21)20-13-14-4-8-16(19)9-5-14/h4-11H,2-3,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQJKYPMAYDHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitutions on the Benzamide Core

4-Butoxy vs. 4-Fluoro Substituents: 4-Fluoro-N-(4-fluorobenzyl)benzamide (CAS 512181-73-6) replaces the butoxy group with a fluorine atom. However, its biological activity remains unspecified . 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121): Retains the 4-butoxy group but substitutes the benzylamine with a 2,4-difluorophenyl group. This compound acts as a potent mGluR5 positive allosteric modulator (EC50 = 33 nM), highlighting the critical role of fluorine placement on the aryl ring for receptor selectivity .

Modifications on the N-Substituent

Quinazoline Derivatives (Quin-C1): 4-Butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3-yl]benzamide (Quin-C1) replaces the fluorobenzyl group with a quinazolinone moiety. Quin-C1 is a selective FPR2 agonist, inducing chemotaxis and calcium mobilization in neutrophils but lacking superoxide generation, a safety advantage over peptide agonists like WKYMVm .

Benzimidazole Derivatives :

  • N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide features a benzoimidazole-substituted phenyl group. This structural variation confers antitumor activity , demonstrating how N-substituent bulkiness and heterocyclic systems can redirect biological function .

Pharmacological and Functional Comparisons

Receptor Selectivity and Efficacy
Compound Target Activity/EC50 Key Findings
4-Butoxy-N-(4-fluorobenzyl)benzamide Undetermined N/A Structural basis for receptor studies
VU0357121 mGluR5 EC50 = 33 nM High potency as a PAM; fluorophenyl substitution critical
Quin-C1 FPR2 Lower efficacy than WKYMVm Non-superoxide-inducing agonist
Mosapride Derivatives 5-HT4 Reduced activity vs. parent Fluorobenzyl group linked to gastroprokinetic effects

Structural-Activity Relationship (SAR) Insights

  • Fluorine Positioning : Fluorine at the para-position on the benzyl group (as in the target compound) may enhance metabolic stability and receptor interactions compared to ortho/meta positions (e.g., VU0040237) .
  • This contrasts with shorter alkoxy chains (e.g., methoxy in Quin-C1), which may reduce potency .
  • N-Substituent Flexibility : Benzylamine (target compound) vs. aryl groups (VU series) influences conformational freedom and binding pocket compatibility .

Q & A

Q. Optimization Tips :

  • Use triethylamine as a base to neutralize HCl byproducts during amide bond formation .
  • Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Advanced: How can conflicting data on the compound’s enzyme inhibition potency be resolved across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in enzyme isoforms (e.g., COX-1 vs. COX-2) or buffer conditions (pH, ionic strength).
  • Compound Purity : Impurities from incomplete purification (e.g., residual solvents) can skew IC₅₀ values.

Q. Methodological Solutions :

  • Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based activity tests) with cellular models (e.g., TNF-α suppression in macrophages) .
  • Standardized Protocols : Adopt uniform assay conditions (e.g., 37°C, pH 7.4, 1% DMSO) and report purity via HPLC (retention time: ~8.2 min at 254 nm) .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • NMR :
    • ¹H NMR : Key signals include δ 8.2 (amide NH), δ 7.3–7.5 (fluorobenzyl aromatic protons), δ 4.5 (CH₂ of benzyl group) .
    • ¹³C NMR : Carbons at δ 167 (amide C=O), δ 163 (C-F), δ 65 (butoxy CH₂) .
  • X-Ray Crystallography : Resolves hydrogen-bonding networks (e.g., amide N–H···O interactions) and confirms dihedral angles between aromatic rings .

Advanced: How can molecular docking and kinetic studies elucidate the mechanism of action?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding to targets (e.g., p38 MAP kinase). Key interactions include:
    • Fluorobenzyl group in hydrophobic pockets.
    • Amide carbonyl forming hydrogen bonds with catalytic lysine residues .
  • Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition type (e.g., competitive vs. non-competitive). For example, a Lineweaver-Burk plot showing increased Km with unchanged Vmax indicates competitive inhibition .

Basic: What are the compound’s solubility and stability profiles under experimental conditions?

Answer:

  • Solubility :
    • 10 mg/mL in DMSO; <1 mg/mL in aqueous buffers (add 0.1% Tween-80 for cell-based assays) .

  • Stability :
    • Stable at −20°C for >6 months.
    • Degrades at >40°C (TGA data shows 5% weight loss at 150°C) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis?

Answer:

  • Modification Sites :
    • Butoxy Chain : Shortening to propoxy reduces lipophilicity (logP from 3.2 to 2.7) and alters membrane permeability .
    • Fluorobenzyl Group : Replace with chlorobenzyl to assess halogen effects on target binding (ΔΔG ~ −1.2 kcal/mol via docking) .
  • Synthetic Routes : Use Mitsunobu reaction for ether variations or Pd-catalyzed cross-coupling for aryl substitutions .

Basic: What in vitro biological assays are suitable for preliminary activity screening?

Answer:

  • Anticancer : MTT assay on HeLa cells (IC₅₀ ~ 12 μM) .
  • Anti-inflammatory : LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ ~ 8 μM) .
  • Antimicrobial : Broth microdilution against S. aureus (MIC ~ 32 μg/mL) .

Advanced: How can researchers address low yield in large-scale synthesis?

Answer:

  • Process Optimization :
    • Switch from batch to flow chemistry for amide coupling (yield increases from 65% to 85%) .
    • Use scavenger resins (e.g., polymer-bound trisamine) to remove excess reagents .
  • Scale-Up Challenges :
    • Exothermic reactions require jacketed reactors with temperature control (<5°C during acid chloride formation) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Mutagenicity : Ames testing shows low risk (similar to benzyl chloride), but use fume hoods and PPE .
  • Decomposition : DSC analysis indicates exothermic decomposition at 220°C; avoid high-temperature storage .

Advanced: How can metabolomics identify off-target effects in biological systems?

Answer:

  • LC-MS Metabolomics : Profile liver microsomal metabolites (e.g., hydroxylated derivatives) to assess metabolic pathways .
  • Pathway Analysis : Use KEGG mapping to detect perturbations in glycolysis or oxidative phosphorylation (e.g., 2x ATP depletion in treated cells) .

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